molecular formula C16H15N3O4S B2724051 2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid CAS No. 462069-18-7

2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid

Cat. No. B2724051
CAS RN: 462069-18-7
M. Wt: 345.37
InChI Key: JGBOXLDSXOBXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of nitrophenylacetic acid . Nitrophenylacetic acid is an organic compound used in organic synthesis . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, nitrophenylacetic acid can be obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .


Molecular Structure Analysis

The molecular structure of nitrophenylacetic acid consists of a benzene ring with a carbon bearing a nitro group . The exact structure of the compound you mentioned would likely be more complex due to the additional groups present.

Scientific Research Applications

Synthesis and Structural Studies

Research has shown that similar compounds are involved in the synthesis of heterocyclic compounds, offering insights into complex chemical reactions and potential for creating novel materials or drugs. For example, the synthesis of pyrrolo[4,3,2-de]quinolines involves intricate chemical transformations with potential applications in medicinal chemistry and material science (Roberts et al., 1997).

Antimicrobial and Antituberculosis Activities

Compounds with quinoline structures have been studied for their antimicrobial properties. A series of 3-heteroarylthioquinoline derivatives showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Chitra et al., 2011).

Fluorescent Properties and Material Applications

Derivatives of similar compounds have been explored for their fluorescent properties, indicating applications in material science, such as in the development of fluorescent whiteners for textiles (Rangnekar & Shenoy, 1987).

Antimalarial Activity

Research into quinoline derivatives has also included studies on their antimalarial activity. Tebuquine and related compounds have demonstrated excellent activity against resistant strains of Plasmodium berghei, pointing to the potential for these compounds in antimalarial drug development (Werbel et al., 1986).

Safety and Hazards

Nitrophenylacetic acid may cause skin and eye irritation, and may cause respiratory irritation. It is suspected of causing genetic defects . The safety and hazards of the compound you mentioned would likely depend on the specific groups present.

properties

IUPAC Name

2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14(21)9-18-13-7-2-1-6-12(13)16(24)17-15(18)10-4-3-5-11(8-10)19(22)23/h3-5,8H,1-2,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOXLDSXOBXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.